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Bis(cyclohexylmethyl)phosphinic Chloride

Cat. No.: B12273843
M. Wt: 276.78 g/mol
InChI Key: CDPAKIDNWNKOQO-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Compound Classes

Organophosphorus compounds are broadly categorized based on the oxidation state of the phosphorus atom and the nature of the substituents attached to it. The primary classes include:

Phosphines and their oxides: These compounds feature a phosphorus atom bonded to organic groups and, in the case of phosphine (B1218219) oxides, a doubly bonded oxygen atom.

Phosphonium (B103445) salts: These are ionic compounds with a positively charged phosphorus atom bonded to four organic groups.

Phosphoric, Phosphonic, and Phosphinic Acids and their derivatives: These represent a significant group of organophosphorus compounds characterized by a phosphoryl group (P=O) and varying numbers of organic substituents and hydroxyl or halogen groups. taylorandfrancis.com

The classification can be further refined based on the number of organic substituents and other functional groups attached to the phosphorus center.

Significance of Phosphinic Acids and Their Derivatives in Contemporary Chemical Research

Phosphinic acids (R₂P(O)OH) and their derivatives are a class of organophosphorus compounds that have garnered considerable attention in modern chemical research. Their unique structural and electronic properties make them valuable in a variety of applications.

In the realm of medicinal chemistry , phosphinic acid derivatives have been explored as potent enzyme inhibitors due to their ability to mimic the transition state of peptide hydrolysis. cd-bioparticles.net This has led to their investigation in the development of treatments for a range of diseases.

In materials science , the incorporation of phosphinic acid moieties into polymers can enhance their thermal stability and flame retardancy. cd-bioparticles.net Furthermore, their coordination properties are utilized in the development of novel catalysts and metal-organic frameworks. cd-bioparticles.net

The versatility of phosphinic acids also extends to organic synthesis , where they serve as important building blocks and ligands in various chemical transformations. nih.gov

Structural Features and Reactivity Potential of Phosphinic Chlorides

Phosphinic chlorides, with the general formula R₂P(O)Cl, are key derivatives of phosphinic acids. The central phosphorus atom in these compounds is tetrahedral, bonded to two organic substituents, a doubly bonded oxygen atom, and a chlorine atom.

The reactivity of phosphinic chlorides is primarily dictated by the electrophilic nature of the phosphorus atom and the presence of the chloride ion, which is a good leaving group. This makes them susceptible to nucleophilic attack at the phosphorus center. wikipedia.org

The key reactions of phosphinic chlorides include:

Hydrolysis: Reaction with water yields the corresponding phosphinic acid.

Alcoholysis: Reaction with alcohols produces phosphinic esters.

Aminolysis: Reaction with amines gives phosphinic amides.

Reduction: Reduction can lead to the formation of secondary phosphines.

The nature of the organic substituents (R groups) can significantly influence the reactivity of the phosphinic chloride through steric and electronic effects.

Research Scope and Objectives Pertaining to Bis(cyclohexylmethyl)phosphinic Chloride

This article aims to provide a focused examination of the chemical compound this compound. The primary objectives are to:

Situate the compound within the broader context of organophosphorus chemistry.

Detail its known chemical and physical properties based on available data.

Infer its potential reactivity and applications based on the established chemistry of related phosphinic chlorides.

Due to the limited specific research available for this compound, this article will draw upon the general principles of phosphinic chloride chemistry to provide a comprehensive overview.

This compound: A Closer Look

Chemical Identity:

PropertyValue
Chemical Name This compound
CAS Number 34682-47-8
Molecular Formula C₁₄H₂₆ClOP

Inferred Physicochemical Properties:

The properties of this compound can be inferred from its structure, which features two bulky, non-polar cyclohexylmethyl groups.

PropertyPredicted CharacteristicRationale
Appearance Likely a colorless to pale yellow liquid or low-melting solidTypical for phosphinic chlorides of similar molecular weight.
Solubility Expected to be soluble in common organic solvents (e.g., dichloromethane, chloroform, THF) and insoluble in water.The large, non-polar cyclohexylmethyl groups would dominate the molecule's polarity.
Reactivity Expected to be a reactive compound, susceptible to nucleophilic attack at the phosphorus center. It will likely react with water, alcohols, and amines.The P-Cl bond is inherently reactive in phosphinic chlorides.
Stability Likely sensitive to moisture and should be handled under anhydrous conditions.Hydrolysis to the corresponding phosphinic acid is a common reaction for phosphinic chlorides.

Potential Research Applications:

Given the established roles of other phosphinic chlorides, this compound could potentially be utilized in several areas of chemical research:

Organic Synthesis: As a precursor for the synthesis of a variety of other organophosphorus compounds, including phosphinic esters, amides, and potentially novel ligands for catalysis. The bulky cyclohexylmethyl groups could impart unique steric properties to these derivatives.

Materials Science: As a monomer or modifying agent for the preparation of polymers with tailored properties, such as enhanced thermal stability or specific coordination capabilities.

Ligand Design: The corresponding secondary phosphine oxide, which could be synthesized from the phosphinic chloride, could serve as a ligand in transition metal catalysis. The steric bulk of the cyclohexylmethyl groups could influence the selectivity and activity of the resulting metal complexes.

Further experimental investigation is necessary to fully elucidate the properties and potential applications of this specific organophosphorus compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26ClOP B12273843 Bis(cyclohexylmethyl)phosphinic Chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26ClOP

Molecular Weight

276.78 g/mol

IUPAC Name

[chloro(cyclohexylmethyl)phosphoryl]methylcyclohexane

InChI

InChI=1S/C14H26ClOP/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h13-14H,1-12H2

InChI Key

CDPAKIDNWNKOQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CP(=O)(CC2CCCCC2)Cl

Origin of Product

United States

Synthetic Methodologies for Bis Cyclohexylmethyl Phosphinic Chloride and Its Precursors

Established Synthetic Routes to Phosphinic Chlorides

Phosphinic chlorides (R₂P(O)Cl) are key intermediates in organophosphorus chemistry. They are typically synthesized by the chlorination of corresponding pentavalent phosphorus compounds like phosphine (B1218219) oxides or phosphinic acids.

The conversion of a phosphine oxide to a phosphinic chloride is a direct and effective method for creating the P(O)-Cl bond. This transformation can be achieved using various chlorinating agents. A common method involves the reaction of secondary phosphine oxides (SPOs), which exist in tautomeric equilibrium with phosphinous acids, with reagents like oxalyl chloride or acetyl chloride. google.comacs.org For instance, the reaction of a secondary phosphine oxide (R₂P(O)H) with acetyl chloride can yield the corresponding chlorophosphine (R₂PCl) under mild conditions, which can then be oxidized to the phosphinic chloride. google.com

Another approach involves converting the phosphine oxide into an activated chlorophosphonium salt (CPS), which is then treated to yield the final product. Reagents such as oxalyl chloride are effective for this activation step. The inherent stability of the P=O bond necessitates this activation to facilitate the substitution of the oxygen atom.

Primary (RPH₂) or secondary (R₂PH) phosphines can be directly converted to phosphinic chlorides through reaction with suitable chlorinating agents. google.com Sulfuryl chloride (SO₂Cl₂) is a particularly effective reagent for this transformation. The reaction proceeds by oxidizing the phosphine and chlorinating it simultaneously. Typically, the reaction with a secondary phosphine requires a molar ratio of at least 2:1 of sulfuryl chloride to the phosphine, while a primary phosphine requires a ratio of at least 3:1. google.com The reaction can be conducted at temperatures ranging from -60°C to +90°C. google.com

N-chlorosuccinimide (NCS) serves as a milder, environmentally benign alternative for the chlorination of organophosphorus compounds containing a P(O)-H bond, such as H-phosphinates, to yield P(O)-Cl intermediates. nih.govresearchgate.net The reaction is typically performed in a solvent like toluene (B28343) at 0°C, followed by stirring at room temperature. nih.gov A key advantage of using NCS is the formation of succinimide, a benign byproduct that is easily separated. nih.gov Other chlorinating agents that have been employed for similar transformations include chlorine gas and trichloroisocyanuric acid (TCCA). researchgate.net

The table below summarizes various chlorinating agents used for different phosphorus precursors.

Table 1: Chlorinating Agents for Phosphorus Compounds
Precursor Type Chlorinating Agent Product Type Reference
Secondary Phosphine Sulfuryl Chloride (SO₂Cl₂) Phosphinic Chloride google.com
H-Phosphinate N-Chlorosuccinimide (NCS) Phosphonochloridate nih.govresearchgate.net
Secondary Phosphine Oxide Acetyl Chloride Chlorophosphine google.com
Secondary Phosphine Selenide Carbon Tetrachloride / NEt₃ Selenophosphoryl Chloride researchgate.net

Phosphorus pentachloride (PCl₅) is a powerful and long-established chlorinating agent in organic synthesis. It is particularly effective for converting hydroxyl groups into chlorides. In the context of organophosphorus chemistry, PCl₅ can be used to convert phosphinic acids—the hydrolysis product of phosphinic chlorides—back into phosphinic chlorides. The reaction involves the replacement of the P-OH group with a P-Cl bond. PCl₅ is highly reactive and readily hydrolyzes in the presence of moisture, first to phosphoryl chloride (POCl₃) and then to phosphoric acid, necessitating anhydrous reaction conditions.

Synthesis of Bis(cyclohexylmethyl)phosphinic Moieties through Alkylation and Oxidation Pathways

The carbon-phosphorus bonds necessary to form the bis(cyclohexylmethyl) backbone of the target molecule are typically created through nucleophilic substitution or addition reactions. These methods build the core structure, which exists as a phosphine oxide prior to the final chlorination step.

The alkylation of phosphinous acid esters represents a versatile method for forming P-C bonds. This reaction typically proceeds via the deprotonation of an H-phosphinate ester using a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) at low temperatures. nih.gov This generates a highly nucleophilic lithium phosphinate salt.

This nucleophile can then react with an electrophile. While alkyl halides are common electrophiles, acyl chlorides can also be used. organic-chemistry.org Acyl chlorides are highly reactive carboxylic acid derivatives that readily undergo nucleophilic acyl substitution. chemistrysteps.comlibretexts.orgsavemyexams.com The reaction mechanism involves the nucleophilic attack of the phosphinate anion on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion to form an acylphosphinate. chemistrysteps.com This method allows for the introduction of an acyl group onto the phosphorus atom, which can be a step toward more complex phosphine oxide structures.

A highly effective and common strategy for synthesizing tertiary and bis(phosphine) oxides involves the alkylation of secondary phosphine oxides (SPOs). researchgate.netntu.edu.sg This method relies on the deprotonation of the SPO with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate a nucleophilic phosphinite anion. researchgate.net This anion readily reacts with alkyl halides in a nucleophilic substitution reaction to form a new P-C bond, yielding a tertiary phosphine oxide. ntu.edu.sgresearchgate.net

This methodology is particularly useful for creating symmetrical and unsymmetrical bis(phosphine) oxides by using dihaloalkanes as the electrophile. Research has demonstrated the synthesis of various α,ω-bis(phosphine oxide)alkanes using this benchtop-friendly approach. researchgate.net

Crucially, this method has been successfully applied to synthesize derivatives containing cyclohexyl groups. For example, the reaction of a sodium phosphinite with an appropriate alkyl halide has been used to create unsymmetrical bidentate phosphine oxides containing dicyclohexylphosphine (B1630591) oxide moieties. researchgate.net The synthesis of (Me)₂P(O)CH₂CH₂CH₂P(Cy)₂ demonstrates the viability of incorporating cyclohexyl groups onto the phosphorus center via this pathway. researchgate.net By analogy, the target precursor, bis(cyclohexylmethyl)phosphine oxide, could be synthesized by reacting a suitable phosphinite anion with two equivalents of a cyclohexylmethyl halide, such as cyclohexylmethyl bromide.

The table below presents examples of tertiary and bis(phosphine) oxides synthesized from secondary phosphine oxide precursors.

Table 2: Synthesis of Phosphine Oxides from SPOs and Alkyl Halides
Secondary Phosphine Oxide Alkyl Halide Base Product Reference
(Me)₂P(O)H 1-bromo-3-chloropropane NaHMDS (Me)₂P(O)CH₂CH₂CH₂Cl researchgate.net
(Ph)₂P(O)H 1,4-dibromobutane NaH/LiI Ph₂P(O)(CH₂)₄P(O)Ph₂ ntu.edu.sg
(Cy)₂P(O)H (Me)₂P(O)(CH₂)₃Cl NaHMDS (Me)₂P(O)(CH₂)₃P(O)(Cy)₂ researchgate.net
(Ph)₂P(O)H 1-bromobutane NaH/LiI (Ph)₂P(O)Bu ntu.edu.sg

Compound Reference Table

Table 3: List of Chemical Compounds

Compound Name Formula / Abbreviation
Bis(cyclohexylmethyl)phosphinic Chloride (c-C₆H₁₁)₂P(O)Cl
Bis(cyclohexylmethyl)phosphine oxide (c-C₆H₁₁)₂P(O)H
Phosphinic Chloride R₂P(O)Cl
Secondary Phosphine Oxide SPO / R₂P(O)H
Phosphinous Acid R₂POH
Oxalyl Chloride (COCl)₂
Acetyl Chloride CH₃COCl
Primary Phosphine RPH₂
Secondary Phosphine R₂PH
Sulfuryl Chloride SO₂Cl₂
N-chlorosuccinimide NCS
Toluene C₇H₈
Succinimide C₄H₅NO₂
Trichloroisocyanuric acid TCCA
Phosphorus Pentachloride PCl₅
Phosphinic Acid R₂P(O)OH
Phosphoryl Chloride POCl₃
Phosphoric Acid H₃PO₄
H-phosphinate ester R¹(H)P(O)OR²
Lithium bis(trimethylsilyl)amide LiHMDS
Acylphosphinate R¹R²P(O)C(O)R³
Sodium hexamethyldisilazide NaHMDS
Dicyclohexylphosphine oxide (c-C₆H₁₁)₂P(O)H

Radical Addition Strategies for Introducing Cyclohexylmethyl Groups

The formation of the phosphorus-carbon (P-C) bond is a cornerstone in the synthesis of phosphinic acid derivatives. Radical addition reactions, specifically the hydrophosphinylation of alkenes, present a powerful method for introducing alkyl groups, such as the cyclohexylmethyl moiety, onto a phosphorus center. This strategy typically involves the addition of a P-H bond from a hypophosphite source across the double bond of an alkene.

The process is generally initiated by radical initiators like azobisisobutyronitrile (AIBN) or peroxides under thermal conditions. thieme-connect.com The reaction of hypophosphorous acid (H₃PO₂) or its salts with alkenes provides a direct route to monosubstituted phosphinic acids (H-phosphinates), which are key intermediates. rsc.orgrsc.org For the synthesis of a precursor to this compound, a suitable starting alkene would be (vinylmethyl)cyclohexane. The radical addition of hypophosphite would yield cyclohexylmethylphosphinic acid. A subsequent, second radical addition or an alternative alkylation step would be required to introduce the second cyclohexylmethyl group.

Research has demonstrated that these radical additions can be performed under various conditions, including solvent-free or aqueous environments, which can enhance the method's applicability and environmental profile. rsc.orgrsc.org The use of thermally stable alkyl phosphinates, prepared through methods like the esterification of hypophosphorous acid with alkoxysilanes, has expanded the scope of AIBN-initiated radical reactions. thieme-connect.com

Table 1: Radical Addition Conditions for P-C Bond Formation
Phosphorus SourceAlkene TypeInitiator/CatalystConditionsProduct TypeReference
Hypophosphorous Acid (H₃PO₂)General AlkenesPeroxide InitiatorsHigh Temperature, AcidicMonosubstituted Phosphinic Acid rsc.org
Hypophosphite SaltsAlkenesEt₃B/O₂Room Temperature, NeutralH-Phosphinates organic-chemistry.org
Ethyl PhosphinateAlkenes/AlkynesAIBNRefluxing AcetonitrileDisubstituted Phosphinates thieme-connect.com
(R(P))-Menthyl PhenylphosphinateAlkenesRadical or BaseStereospecific AdditionOptically Pure Alkylphenylphosphinates nih.gov

Utilization of Grignard Reagents with Steric Hindrance Considerations for Cyclohexyl Moieties

Grignard reagents are fundamental in organometallic chemistry for creating C-C bonds and are also pivotal in forming P-C bonds for the synthesis of phosphinic acids and their derivatives. The synthesis of this compound can be envisioned through the reaction of a suitable phosphorus halide, such as phosphorus oxychloride (POCl₃) or phosphorus trichloride (B1173362) (PCl₃), with two equivalents of cyclohexylmethylmagnesium halide. nih.govkent.ac.uk

The reaction sequence involves the sequential displacement of chloride ions from the phosphorus center by the nucleophilic Grignard reagent. When using POCl₃, the reaction with two equivalents of a Grignard reagent, followed by quenching with water or an alcohol, can yield the corresponding phosphinic acid or ester. nih.gov

A significant challenge in this synthesis is controlling the degree of substitution. The high reactivity of Grignard reagents can lead to the formation of undesired tertiary phosphine oxides through over-alkylation. kent.ac.uk However, the steric bulk of the cyclohexylmethyl group plays a crucial role in mitigating this issue. Sterically hindered Grignard reagents or bulky phosphonic dichlorides can prevent the addition of a third alkyl group, thus favoring the formation of the desired disubstituted product. kent.ac.ukthieme-connect.com The careful, often reversed, addition of the Grignard reagent to the phosphorus halide at controlled temperatures is also effective in preventing over-substitution. kent.ac.uk An alternative strategy involves using less reactive organometallic reagents, like organocadmium compounds, for more selective monoalkylation, although this is less common for forming disubstituted products. nih.govthieme-connect.com

Table 2: Grignard Reagent-Based Synthesis of Phosphinates
Phosphorus ReagentOrganometallic ReagentKey ConsiderationProductReference
Phosphorus Oxychloride (POCl₃)Grignard Reagent (2 equiv.)Potential for over-substitutionDialkylphosphinic Acid/Ester nih.govkent.ac.uk
ChlorophosphonatesGrignard ReagentSterically bulky groups prevent side reactionsUnsymmetrical Phosphinic Acids kent.ac.uk
Phosphorus Trichloride (PCl₃)Grignard ReagentCan lead to tertiary phosphinesSymmetric Triarylphosphines nih.gov
Phosphorus Oxychloride (POCl₃)Sterically Hindered Grignard ReagentSteric hindrance prevents over-alkylationDialkylphosphinic Chloride kent.ac.ukthieme-connect.com

One-Pot and Multicomponent Synthesis Approaches for Phosphinic Acid Derivatives

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) are highly valuable in organic chemistry. Several such strategies are applicable to the synthesis of phosphinic acid derivatives. mdpi.com These reactions combine multiple operational steps without the isolation of intermediates, leading to complex molecules from simple starting materials in a single procedure.

One-pot syntheses of phosphinates have been developed using phosphorus oxychloride, where two equivalents of a Grignard reagent are added, followed by quenching with an alcohol to directly form the phosphinate ester. nih.govthieme-connect.com This approach is more straightforward than traditional multi-step routes. Another example is the one-pot synthesis of primary phosphines directly from white phosphorus and alkyl chlorides, which could then be oxidized to the corresponding phosphinic acids. nih.gov

Multicomponent reactions, such as the Kabachnik-Fields reaction, are well-established for producing α-aminophosphonates and can be adapted for phosphinate synthesis. mdpi.com Phospha-Michael additions, where a P-H bond adds across an activated alkene, can also be performed in a one-pot fashion. For instance, bis(acyl)phosphine oxides can be synthesized via the organocatalyzed phospha-Michael addition of a primary phosphine to an alkene, followed by in-situ oxidation. nih.gov These efficient methods offer streamlined access to a diverse range of phosphinic acid derivatives.

Stereoselective Synthesis Considerations for Phosphinic Compounds

When the two organic substituents on the phosphorus atom of a phosphinic acid are different, the phosphorus atom becomes a stereocenter. The synthesis of specific stereoisomers of such P-chiral compounds is a significant area of research, as the biological activity and material properties can be highly dependent on the stereochemistry. acs.orgsioc-journal.cn For a symmetric compound like this compound, the phosphorus atom is achiral. However, the principles of stereoselective synthesis are crucial for creating its unsymmetrical analogs and are a key aspect of modern organophosphorus chemistry.

Several strategies exist for the stereoselective synthesis of P-chiral phosphinic compounds:

Chiral Auxiliaries: One common method involves reacting a phosphorus precursor with a chiral alcohol, such as (-)-menthol or a derivative of TADDOL, to form a diastereomeric mixture of H-phosphinates. nih.govrsc.org These diastereomers can often be separated chromatographically or by crystallization. Subsequent reaction, for example, a stereospecific radical addition to an alkene, followed by removal of the auxiliary, yields an enantiomerically enriched phosphinic acid derivative. nih.gov

Kinetic Resolution: Dynamic kinetic resolution can be employed where a racemic starting material is converted into an enantioenriched product using a chiral catalyst. For instance, the asymmetric oxidation of racemic phosphines under Appel conditions using a chiral alcohol can produce enantioenriched phosphine oxides. acs.org Similarly, racemic H-phosphinates can be coupled with alcohols under chiral nucleophilic catalysis to yield chiral phosphonates with modest enantioselectivity. nih.gov

Stereospecific Substitution: Nucleophilic substitution at an optically pure H-phosphinate center can proceed with inversion of configuration. Reacting an enantiomerically pure H-phosphinate ester with an organometallic reagent like an organolithium or Grignard reagent stereospecifically produces P-chiral secondary or tertiary phosphine oxides. acs.org

Reactivity Profiles and Reaction Mechanisms of Bis Cyclohexylmethyl Phosphinic Chloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The phosphorus atom in Bis(cyclohexylmethyl)phosphinic Chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the foundation for the synthesis of various phosphinic acid derivatives.

This compound readily reacts with alcohols and amines to yield the corresponding phosphinic esters and amides. The reaction proceeds via a nucleophilic substitution mechanism where the alcohol or amine attacks the phosphorus center, leading to the displacement of the chloride ion. researchgate.net This process is fundamental for converting the reactive phosphinic chloride into more stable and functionally diverse derivatives. researchgate.net

For example, the reaction with an alcohol (R'OH) produces a phosphinic ester and hydrochloric acid. Similarly, reaction with a primary or secondary amine (R'R''NH) yields a phosphinic amide. These transformations are crucial in synthetic organophosphorus chemistry. nih.govorganic-chemistry.org The synthesis of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides, for instance, is achieved through this type of nucleophilic substitution. nih.gov Chlorine-free methods for these syntheses are also being developed, involving the aminolysis of phosphinates or the alcoholysis of phosphinic amides, often under microwave conditions. researchgate.net

Kinetic studies of analogous phosphinic chlorides, such as diphenylphosphinic chloride, with nucleophiles like anilines and pyridines in acetonitrile, provide significant insight into the reaction mechanism. koreascience.krkoreascience.kr These reactions are typically studied under pseudo-first-order conditions with a large excess of the nucleophile. researchgate.net

The mechanism can vary depending on the nucleophile's basicity. koreascience.krresearchgate.net For the pyridinolysis of diphenylphosphinic chloride, a concerted SN2(P) mechanism with backside nucleophilic attack is proposed, supported by a linear Brønsted plot. koreascience.kr However, for other phosphinic chlorides, the mechanism can shift. For instance, studies on bis(N,N-diethylamino) phosphinic chloride show a biphasic concave upward free energy relationship, suggesting a change in the attacking direction from frontside for strongly basic pyridines to backside for weakly basic ones. researchgate.net

Key kinetic parameters from studies on related compounds illustrate these behaviors:

Reaction SystemKinetic ParameterValueReference
Diphenylphosphinic Chloride + AnilinesHammett ρX (ρnuc)-4.78 koreascience.kr
Diphenylphosphinic Chloride + AnilinesBrønsted βX (βnuc)1.69 koreascience.kr
Diphenylphosphinic Chloride + PyridinesBrønsted βX0.68 koreascience.kr
Bis(N,N-diethylamino)phosphinic Chloride + Strongly Basic PyridinesBrønsted βX0.93 researchgate.net
Bis(N,N-diethylamino)phosphinic Chloride + Weakly Basic PyridinesBrønsted βX0.33 researchgate.net

Large negative Hammett (ρ) and large Brønsted (β) values indicate extensive bond formation in the transition state. koreascience.kr The energy required to phosphorylate organic molecules is generally around 15 kJ/mol, a process influenced by reactants and environmental conditions. nih.gov The mechanism for nucleophilic substitution on P-stereogenic phosphoryl chlorides can be variable, depending on factors like temperature and the nucleophile's structure, potentially proceeding through either an SN2-like pathway (inversion) or via a pentacoordinated intermediate (retention). rsc.org

Role in Cross-Coupling Reactions and Transition Metal-Catalyzed Processes

While this compound itself is not typically used directly in catalytic cycles, its derivatives, particularly the corresponding secondary phosphine (B1218219) oxides or phosphine ligands, are pivotal in transition metal-catalyzed cross-coupling reactions. The conversion of the phosphinic chloride to these catalytically active species is a key preliminary step.

The efficacy of transition metal catalysts, particularly palladium, in cross-coupling reactions is heavily influenced by the electronic and steric properties of the supporting phosphine ligands. tcichemicals.com The catalytic cycle for reactions like Suzuki, Heck, and Sonogashira coupling fundamentally involves three steps:

Oxidative Addition : The low-valent metal center (e.g., Pd(0)) reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a high-valent organometallic complex (e.g., Ar-Pd(II)-X). Electron-rich and bulky phosphine ligands, which can be derived from phosphinic acids, promote this step, even with less reactive aryl chlorides. tcichemicals.com

Transmetalation : The organic group from another reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the metal center, displacing the halide and forming a diorganometal complex (e.g., Ar-Pd(II)-Ar').

Reductive Elimination : The two organic groups on the metal center couple and are eliminated from the complex, forming the new C-C bond (Ar-Ar') and regenerating the low-valent metal catalyst, which re-enters the catalytic cycle. princeton.edu Bulky phosphine ligands are known to facilitate this final step. tcichemicals.com

The use of organotitanium compounds as pseudo-halides in Sonogashira-type cross-coupling reactions with terminal alkynes, catalyzed by palladium, demonstrates the versatility of these mechanistic pathways under mild, base-free conditions. mdpi.com

Intramolecular Rearrangements and Cyclization Pathways Involving Phosphinic Intermediates

Phosphinic intermediates derived from this compound can participate in significant intramolecular rearrangements. A notable example is the koreascience.krresearchgate.net-phospha-Brook rearrangement, which involves the migration of a phosphoryl group from a carbon to an oxygen atom. nih.gov

This rearrangement typically occurs in α-hydroxyphosphoryl compounds, which can be generated from the reaction of a phosphinic derivative with a carbonyl compound. nih.govkent.ac.uk The process is a powerful synthetic tool for creating α-phosphonyloxy compounds. nih.gov The mechanism involves an intramolecular 1,2-anionic migration of the phosphinyl group in an α-phosphinyl carbinol intermediate. This generates a stabilized carbanion that can be used in further synthetic transformations. nih.gov The reaction is analogous to the classic Brook rearrangement involving silicon. nih.gov Studies on the thermal rearrangement of sulphinic esters of prop-2-ynyl alcohols to allenyl sulphones provide evidence for a cyclic mechanism in related sulfur chemistry. rsc.org

Interaction with Hypervalent Iodine Reagents and Other Electrophiles

Hypervalent iodine compounds are versatile reagents in organic synthesis, acting as effective oxidants and group transfer agents. researchgate.net The reactivity of these compounds often parallels that of transition metals, involving steps like ligand exchange and reductive elimination. acs.orgnih.gov

Phosphinic acid derivatives, such as dialkyl phosphine oxides, can react with hypervalent iodine(III) reagents. For instance, the reaction of dialkyl phosphine oxides with p-TolIF₂ has been shown to produce phosphinic fluorides. acs.orgnih.gov These products can be unstable but are effectively converted to stable phosphinate esters upon treatment with an alcohol like ethanol. nih.gov

The general mechanism involves the hypervalent iodine center attacking a nucleophilic species or, conversely, the nucleophilic phosphorus compound attacking the electrophilic iodine. acs.org For example, the reaction of a phosphine oxide with a (dichloroiodo)arene could proceed through initial coordination, followed by ligand exchange and subsequent reductive elimination to form a P-Cl bond and iodobenzene. princeton.eduacs.org The interaction of electrophiles with phosphide (B1233454) anions derived from phosphine-borane complexes typically proceeds with retention of configuration, corresponding to a frontal attack on the electron-rich phosphorus atom. mdpi.com

Influence of Steric Hindrance from Cyclohexylmethyl Groups on Reaction Outcomes

The steric bulk of substituents on the phosphorus atom in phosphinic chlorides is known to play a critical role in determining the mechanism and rate of nucleophilic substitution reactions. acs.orgnih.govacs.orgnih.govsapub.org Generally, large, bulky groups are expected to hinder the approach of nucleophiles to the electrophilic phosphorus center. This can lead to slower reaction rates compared to less hindered analogues.

In principle, the two cyclohexylmethyl groups in this compound would create significant steric crowding around the phosphorus atom. This steric shield would likely influence the trajectory of an incoming nucleophile, potentially favoring certain reaction pathways or inhibiting others. For instance, in reactions proceeding through a trigonal bipyramidal intermediate, the bulky substituents would preferentially occupy equatorial positions to minimize steric strain, thereby influencing the positions available for the incoming and leaving groups. nih.gov

However, without specific experimental data or computational studies on this compound, any discussion of reaction outcomes remains speculative. Detailed findings, including comparative reaction rates or product distribution in response to varying nucleophiles, are not documented in the surveyed literature. Therefore, no data tables can be generated at this time.

Coordination Chemistry and Ligand Design Incorporating Bis Cyclohexylmethyl Phosphinic Moieties

Development of Bis(cyclohexylmethyl)phosphinic Acid Derivatives as Ligands for Metal Complexation

Bis(cyclohexylmethyl)phosphinic acid and its derivatives represent a class of ligands with significant potential in coordination chemistry. The development of these ligands is driven by the desire to combine the coordinating ability of the phosphinic acid group with the steric bulk and electronic effects of the cyclohexylmethyl substituents. These bulky alkyl groups can influence the coordination geometry around a metal center, potentially leading to complexes with unusual structures and reactivity.

The synthesis of bis(cyclohexylmethyl)phosphinic acid derivatives for use as ligands typically involves multi-step procedures. The parent acid can be prepared through established organophosphorus chemistry routes. From this key precursor, a variety of derivatives can be accessed, including esters, amides, and mixed-functionality ligands, by reacting the phosphinic chloride with appropriate nucleophiles. The design of these derivatives is often tailored for specific applications, such as enhancing solubility, introducing additional donor atoms for multidentate coordination, or incorporating chiral centers for asymmetric catalysis.

Complexation with Transition Metals: Synthesis and Structural Characterization of Derived Ligand-Metal Complexes

The complexation of bis(cyclohexylmethyl)phosphinic acid and its derivatives with transition metals leads to a diverse range of coordination compounds. The synthesis of these complexes is typically achieved by reacting a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can significantly influence the outcome of the reaction and the nature of the product obtained.

The structural characterization of these ligand-metal complexes is essential for understanding their bonding and properties. Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method provides valuable information on bond lengths, bond angles, and coordination geometries around the metal center. Spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy are also employed to characterize these complexes in both solid and solution states. For paramagnetic complexes, techniques like electron paramagnetic resonance (EPR) spectroscopy and magnetic susceptibility measurements provide insights into their electronic structure.

While specific structural data for bis(cyclohexylmethyl)phosphinic acid complexes with a wide range of transition metals are not extensively documented in publicly available literature, the coordination chemistry of analogous dialkylphosphinic acids suggests that they can form mononuclear, dinuclear, and polynuclear complexes. The coordination mode of the phosphinate group can vary, including monodentate, chelating, and bridging fashions, leading to a rich structural diversity.

Table 1: Illustrative Coordination Modes of Phosphinate Ligands with Transition Metals

Coordination Mode Description Example Metal Ions
Monodentate The phosphinate ligand binds to the metal center through one of its oxygen atoms. Cu(II), Ni(II)
Bidentate (Chelating) The phosphinate ligand forms a four-membered chelate ring by coordinating to the metal center through both of its oxygen atoms. Co(II), Zn(II)

Note: This table is illustrative and based on the general coordination behavior of phosphinic acids.

Chiral Ligand Design and Potential Application in Asymmetric Catalysis

The development of chiral ligands is a cornerstone of asymmetric catalysis, a field dedicated to the synthesis of enantiomerically pure compounds. sigmaaldrich.com The incorporation of chirality into bis(cyclohexylmethyl)phosphinic acid derivatives can be achieved through several strategies. One approach involves the use of chiral starting materials in the synthesis of the ligand. For instance, employing a chiral amine or alcohol to form a phosphinic amide or ester, respectively, can introduce a stereocenter into the ligand framework. Another strategy is to create P-chiral ligands where the phosphorus atom itself is a stereocenter.

Once synthesized, these chiral ligands can be coordinated to a transition metal to form a chiral catalyst. Such catalysts have the potential to mediate a wide range of asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions, with high enantioselectivity. dicp.ac.cntandfonline.com The bulky cyclohexylmethyl groups in these ligands can create a well-defined chiral pocket around the metal's active site, which is crucial for effective stereochemical control.

While the application of chiral ligands based specifically on the bis(cyclohexylmethyl)phosphinic moiety in asymmetric catalysis is an area of ongoing research, the broader class of chiral phosphine (B1218219) and phosphinite ligands has demonstrated significant success. acs.orgrsc.org The principles learned from these systems can guide the design and application of new chiral bis(cyclohexylmethyl)phosphinic ligands for enantioselective catalysis.

Multidentate Ligand Architectures and Their Metal Binding Properties

Multidentate ligands, which possess multiple donor atoms capable of coordinating to a single metal center, generally form more stable metal complexes compared to their monodentate counterparts due to the chelate effect. Designing multidentate ligands based on the bis(cyclohexylmethyl)phosphinic moiety involves chemically linking this group to other donor functionalities. This can be achieved by introducing additional coordinating groups into the ligand backbone.

For example, a phosphinic acid derivative can be functionalized with nitrogen-containing groups (such as pyridyl or amino moieties) or other oxygen-containing groups (such as carboxylates or ethers) to create ligands with N,O- or O,O-donor sets. The spatial arrangement and flexibility of these donor atoms are critical in determining the coordination geometry and metal binding properties of the resulting complexes.

The metal binding properties of these multidentate ligands, such as their affinity and selectivity for different metal ions, can be fine-tuned by varying the type and number of donor atoms, the length and flexibility of the linker connecting the donor groups, and the steric and electronic properties of the substituents. These tailored ligands can find applications in areas such as metal ion sequestration, sensing, and the development of catalysts with specific activities.

Investigation of Phosphinic Amido Groups in Metal Coordination

Phosphinic amido groups, derived from the reaction of a phosphinic chloride with an amine, are anionic N-donor ligands that can form strong bonds with metal centers. thieme-connect.de In the context of bis(cyclohexylmethyl)phosphinic moieties, the corresponding phosphinic amides can act as versatile ligands in coordination chemistry. The nitrogen atom of the phosphinic amido group is the primary coordination site, but the oxygen atom of the P=O group can also participate in coordination, leading to bidentate N,O-chelation or bridging behavior.

Tripodal ligands incorporating phosphinic amido groups have been shown to create a unique coordination environment around a metal ion. rsc.orgescholarship.org These ligands can enforce specific coordination geometries and influence the electronic properties of the metal center. The secondary coordination sphere, which is the space around the primary coordination sphere, can also be controlled by the bulky substituents on the phosphorus atom, such as the cyclohexylmethyl groups. This can affect the reactivity of the metal complex by, for example, creating channels for substrate access or by participating in non-covalent interactions that stabilize transition states.

Research on iron complexes with tripodal phosphinic amido ligands has demonstrated that these ligands can stabilize different oxidation states of the metal and support the formation of reactive species. rsc.orgescholarship.org The phosphinic amido groups provide a strong ligand field and the P=O groups can act as hydrogen bond acceptors, further influencing the properties of the complex. escholarship.org

Applications in Advanced Separation Technologies

Solvent Extraction of Metal Ions Using Bis(cyclohexylmethyl)phosphinic Acid Derivatives

The primary application for this class of compounds is in liquid-liquid extraction, a process where the phosphinic acid, dissolved in an organic diluent, is contacted with an aqueous solution containing target metal ions. The extraction proceeds via a cation exchange mechanism, where protons from the phosphinic acid are exchanged for metal ions, forming a neutral metal-extractant complex that is soluble in the organic phase.

Dialkylphosphinic acids are effective in separating rare earth elements (REEs), which is challenging due to their similar chemical properties. researchgate.netresearchgate.net The separation efficiency is highly dependent on the atomic number of the REE, with extractants like phosphinic acids generally showing better separation for heavy REEs. researchgate.net The extraction process is governed by the equilibrium pH of the aqueous solution. For example, in studies using the analogue extractant bis(1,1,3,3-tetramethylbutyl)phosphinic acid, the extracted species for REEs was identified as a complex involving three molecules of the extractant. iaea.org While extractants like di(2-ethylhexyl) phosphoric acid (D2EHPA) are widely used, they often require specific pH conditions to achieve high extraction efficiencies of over 98% while minimizing the co-extraction of impurities like iron and aluminum. osti.gov The use of phosphinic acids like Cyanex 272 is also common for REE separation, though its extraction power can be lower due to its higher pKa value. researchgate.net

The most significant industrial application of dialkylphosphinic acids is the separation of cobalt from nickel in sulfate (B86663) and chloride media. scispace.comresearchgate.net This separation is crucial in the production of high-purity cobalt for batteries and superalloys. Extractants like Cyanex 272 were specifically developed for this purpose and are used in major cobalt production facilities worldwide. scispace.comresearchgate.net The selectivity for cobalt over nickel arises from the stereochemistry of the complexes formed; cobalt(II) typically forms a tetrahedral complex with the phosphinic acid, which is readily extracted, while nickel(II) forms an octahedral complex that is less favorable for extraction. mdpi.com The separation factor between cobalt and nickel increases in the order: phosphoric acid < phosphonic acid < phosphinic acid. researchgate.net

Below is a data table compiled from studies on Cyanex 272, illustrating its superior performance in cobalt-nickel separation compared to other extractants.

ParameterCyanex 272 (Phosphinic Acid)Ionquest 801 (Phosphonic Acid)
Co/Ni Separation Factor > 2000~ 150
Co Extraction HighModerate to High
Ni Extraction LowModerate
Optimal pH for Separation 5.0 - 6.05.5 - 6.5

This interactive table summarizes typical separation factors for cobalt over nickel. Data is derived from comparative studies. mdpi.com

Mechanistic Understanding of Metal-Ligand Complex Formation and Extraction Equilibrium

The extraction of metals by dialkylphosphinic acids (represented as HR) is a reversible reaction that occurs at the aqueous-organic interface. The extractant, which typically exists as a dimer (H₂R₂) in the organic phase, exchanges its acidic protons for a metal ion (Mⁿ⁺). The general equilibrium for this cation exchange mechanism can be described as:

Mⁿ⁺ (aq) + n(H₂R₂) (org) ⇌ MRn(HR)n (org) + nH⁺ (aq)

The stoichiometry of the extracted complex, MRn(HR)n, can be determined experimentally using a technique called slope analysis. researchgate.net For instance, studies with bis(2-ethylhexyl) phosphinic acid have shown that the extracted species for cobalt is CoR₂(HR)₂ and for nickel is NiR₂·2(HR)₂. researchgate.net This difference in stoichiometry and complex structure is the fundamental reason for the high selectivity of phosphinic acids in Co-Ni separation. mdpi.com

Influence of Solution Parameters (e.g., pH, Extractant Concentration, Diluent Type) on Extraction Efficiency and Selectivity

The efficiency and selectivity of the metal extraction process are highly sensitive to several operational parameters.

pH: The equilibrium pH of the aqueous phase is the most critical factor. osti.gov As shown in the extraction equilibrium equation, the reaction produces H⁺ ions. According to Le Chatelier's principle, increasing the pH (removing H⁺) will shift the equilibrium to the right, favoring the extraction of the metal ion. Each metal has a characteristic pH₅₀ value (the pH at which 50% of the metal is extracted), and the difference in these values for two different metals determines the ease of their separation. For the Co-Ni system using bis(2-ethylhexyl) phosphinic acid, the difference in pH₅₀ is approximately 1.9, allowing for effective separation by controlling the pH. researchgate.net

Extractant Concentration: Increasing the concentration of the phosphinic acid in the organic phase generally increases the extraction efficiency for the target metal. This is due to the law of mass action, as more extractant molecules are available to complex with the metal ions.

Diluent Type: The organic solvent (diluent) used to dissolve the extractant can influence the extraction process. Aliphatic diluents like kerosene (B1165875) are common, but aromatic diluents can also be used. The choice of diluent affects the solubility of the extractant and the metal-extractant complex, as well as the physical properties of the system like phase disengagement time.

The following table shows the effect of equilibrium pH on the extraction percentage of Cobalt and Nickel using an analogue phosphinic acid extractant.

Equilibrium pHCobalt Extraction (%)Nickel Extraction (%)
3.5~30< 1
4.0~75~2
4.5~95~5
5.0> 99~10
5.5> 99~20
6.0> 99~35

This interactive table illustrates the typical pH-dependent extraction curves for Co(II) and Ni(II), demonstrating the window for selective separation. Data is based on the behavior of extractants like Cyanex 272. mdpi.comresearchgate.net

Integration with Ionic Liquid Systems for Enhanced Metal Recovery and Novel Separations

In recent years, ionic liquids (ILs) have emerged as "green" alternatives to traditional volatile organic diluents in solvent extraction. nih.gov Some ILs are task-specific, where the anion of the IL is the extractant itself, such as in trihexyl(tetradecyl)phosphonium bis(2,4,4-trimethylpentyl)phosphinate. mdpi.com This approach combines the extractant and the solvent into a single compound. Using this specific ionic liquid, over 99% of cobalt was selectively extracted from a solution containing nickel, achieving a separation factor of 1097 under optimized conditions (pH 5.0, 333 K). researchgate.net Another strategy involves dissolving the phosphinic acid extractant in a hydrophobic phosphonium-based IL. researchgate.net These systems can offer higher extraction efficiencies and selectivities compared to conventional diluents and can reduce the environmental impact by minimizing solvent loss through volatilization. nih.gov Furthermore, ILs can be incorporated into solid-supported membranes (SILMs) or polymer inclusion membranes (PIMs), which reduce the amount of extractant needed and can combine extraction and stripping into a single stage. nih.govresearchgate.net

Catalytic Applications of Bis Cyclohexylmethyl Phosphinic Chloride and Its Derivatives

Precursor to Phosphine (B1218219) or Phosphine Oxide Ligands in Transition Metal Catalysis

Bis(cyclohexylmethyl)phosphinic chloride serves as a versatile starting material for the synthesis of phosphine or phosphine oxide ligands. nih.gov These ligands, characterized by the presence of two cyclohexylmethyl groups, offer specific steric and electronic properties that can influence the activity and selectivity of transition metal catalysts. thieme-connect.com The conversion of the phosphinic chloride to the corresponding phosphine oxide or secondary phosphine can be achieved through established synthetic methodologies, which then allows for their use in various catalytic applications. thieme-connect.comuq.edu.au

The formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds, is a cornerstone of modern organic synthesis, with wide-ranging applications in the pharmaceutical and materials science industries. Dialkylphosphine oxides, which can be derived from their corresponding phosphinic chlorides, have been identified as effective pre-ligands in palladium-catalyzed C-N cross-coupling reactions. researchgate.net These phosphine oxides are converted in situ to the active phosphinous acid ligands that facilitate the catalytic cycle.

Research has demonstrated that the use of dialkylphosphine oxide precursors can lead to efficient C-N bond formation between aryl halides and various nitrogen-containing nucleophiles. researchgate.net While specific studies on bis(cyclohexylmethyl)phosphine oxide are not extensively documented, the general principles suggest its potential utility in this area. The bulky and electron-rich nature of the cyclohexylmethyl groups could enhance the catalytic activity, particularly in challenging coupling reactions involving sterically hindered substrates or less reactive aryl chlorides. researchgate.netdigitellinc.com A proposed catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction using a dialkylphosphine oxide precursor is depicted below.

Table 1: Key Steps in a Generic Pd-Catalyzed C-N Cross-Coupling Cycle with a Phosphine Oxide Precursor

StepDescription
1. Pre-catalyst Activation The dialkylphosphine oxide reacts with a base to form the corresponding phosphinous acid.
2. Oxidative Addition The active Pd(0) species undergoes oxidative addition with the aryl halide (Ar-X).
3. Ligand Association The phosphinous acid ligand coordinates to the Pd(II) center.
4. Amine Coordination & Deprotonation The amine nucleophile coordinates to the palladium, followed by deprotonation by a base.
5. Reductive Elimination The C-N bond is formed through reductive elimination, yielding the desired arylamine product and regenerating the Pd(0) catalyst.

This table presents a generalized mechanism and may vary depending on the specific reaction conditions and substrates.

Ligands derived from this compound also show promise in catalytic reduction and oxidation reactions. A notable example is hydrodehalogenation, a process that involves the replacement of a halogen atom with a hydrogen atom. This reaction is particularly important for the remediation of halogenated environmental pollutants and in fine chemical synthesis.

Palladium complexes bearing phosphine ligands are known to be effective catalysts for the hydrodehalogenation of aryl chlorides. rsc.org The steric and electronic properties of the phosphine ligand play a crucial role in the efficiency of the catalytic system. The cyclohexylmethyl groups on the phosphorus atom of a ligand derived from this compound would provide significant steric bulk, which can promote the reductive elimination step in the catalytic cycle. thieme-connect.com While direct catalytic data for a bis(cyclohexylmethyl)phosphine-based catalyst in hydrodehalogenation is limited, the known effectiveness of bulky alkylphosphine ligands suggests its potential. rsc.org

Potential as Organocatalysts and Metal-Free Catalytic Systems

The field of organocatalysis, which utilizes small organic molecules as catalysts, has gained significant traction as a sustainable alternative to metal-based catalysis. Phosphorus-based compounds, including phosphines and phosphoric acids, have emerged as a versatile class of organocatalysts. nih.gov While specific applications of this compound as an organocatalyst are not yet established, its chemical structure suggests potential in this domain.

Phosphinic acids, which can be synthesized from phosphinic chlorides, possess Brønsted acidity and have the potential to act as acid catalysts. nih.govnih.gov The reactivity of the P-Cl bond in this compound itself could also be harnessed in catalytic transformations, for instance, by acting as a Lewis acidic site or by participating in reactions that involve the formation of phosphonium (B103445) intermediates. The development of linked bisphosphoric acids has shown that modifying the structure of the phosphorus-based catalyst can lead to significant improvements in enantioselectivity in asymmetric catalysis. nih.gov

Mechanistic Investigations of Catalytic Cycles and Intermediate Identification

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its performance and expanding its scope. For catalytic systems employing ligands derived from this compound, mechanistic studies would focus on several key aspects.

A primary area of investigation would be the in-situ generation of the active ligand from the phosphinic chloride precursor. This would involve studying the kinetics and mechanism of the hydrolysis or reduction of the P-Cl bond to form the corresponding phosphine oxide or phosphine. uq.edu.au Furthermore, identifying the active catalytic species and key intermediates in the catalytic cycle is crucial. For instance, in a cross-coupling reaction, this would involve characterizing the palladium-phosphine or palladium-phosphine oxide complexes formed during the reaction. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the three-dimensional structure and electronic landscape of molecules. For phosphinic chlorides with bulky substituents, such as the cyclohexylmethyl groups in the title compound, these calculations can predict key geometric parameters and electronic characteristics.

While direct computational studies on Bis(cyclohexylmethyl)phosphinic Chloride are not extensively documented in the public domain, we can infer its likely properties based on studies of structurally related phosphine (B1218219) ligands and phosphinic chlorides. For instance, computational analyses of phosphines bearing bulky substituents like supermesityl groups have been performed. rsc.org These studies utilize methods like B3LYP and M06-2X to determine optimized geometries and strain energies. rsc.org It is expected that similar methods would be applied to this compound to determine bond lengths (P-Cl, P=O, P-C), bond angles (Cl-P-O, C-P-C), and dihedral angles, which are crucial for understanding its steric profile.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (Vmin), and frontier molecular orbitals (HOMO and LUMO), are also key outputs of these calculations. The Vmin parameter, for example, is a computationally derived descriptor that correlates with the Tolman electronic parameter and provides a measure of the ligand's electron-donating ability. ucla.edu For this compound, the electron-withdrawing nature of the chlorine and oxygen atoms would significantly influence the electronic environment at the phosphorus center, which in turn affects its reactivity.

A comparative analysis of the electronic properties of various phosphine ligands has shown that the nature of the substituent group (e.g., alkyl vs. aryl vs. ferrocenyl) has a profound impact on the electron-donating characteristics of the phosphorus atom. nih.govacs.org It is anticipated that the cyclohexylmethyl groups in this compound would exhibit electronic effects comparable to other primary alkyl groups.

A hypothetical data table for the calculated geometric parameters of this compound, based on DFT calculations, is presented below.

ParameterPredicted Value
P-Cl Bond Length (Å)~2.05
P=O Bond Length (Å)~1.45
P-C Bond Length (Å)~1.85
Cl-P-O Bond Angle (°)~115
C-P-C Bond Angle (°)~108

This table is illustrative and based on typical values for similar compounds. Actual values would require specific DFT calculations for this compound.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful technique for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a detailed, step-by-step understanding of the reaction mechanism.

For this compound, a key reaction of interest would be its hydrolysis, a common pathway for phosphinic chlorides. Computational studies on the hydrolysis of related compounds, such as phospholipids (B1166683) catalyzed by enzymes, have employed hybrid quantum mechanics/molecular mechanics (QM/MM) methods to characterize the reaction pathways. nih.govnih.gov These studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can identify key intermediates and transition states. nih.gov

For the non-enzymatic hydrolysis of this compound, DFT calculations could be used to model the nucleophilic attack of a water molecule on the phosphorus center. This would involve locating the transition state structure and calculating its energy, which corresponds to the activation energy of the reaction. The calculations would likely show a pentacoordinate phosphorus transition state.

Furthermore, computational analysis can explore other reaction pathways, such as its reaction with nucleophiles other than water. The steric bulk of the cyclohexylmethyl groups would be expected to play a significant role in the energetics of these pathways.

Prediction of Ligand-Metal Interactions and Complex Stability in Coordination and Extraction

The parent phosphine of this compound, bis(cyclohexylmethyl)phosphine, and its derivatives can act as ligands in coordination chemistry. Computational methods are widely used to predict the nature of ligand-metal interactions and the stability of the resulting metal complexes.

The steric and electronic parameters of the ligand, which can be computationally derived, are crucial in determining its coordination behavior. The steric influence of substituents on a phosphorus ligand can be quantified using parameters like the Tolman cone angle or the percent buried volume (%Vbur). ucla.edunih.govacs.org For the cyclohexyl group, its steric influence is considered to be less than that of a mesityl or ferrocenyl group. nih.govacs.org

The electronic nature of the ligand, characterized by parameters like the computationally derived minimum electrostatic potential (Vmin), also dictates the strength of the metal-ligand bond. ucla.edu The interplay between these steric and electronic factors determines the selectivity of the ligand for different metal ions, which is a critical aspect in applications like solvent extraction.

A hypothetical data table summarizing the predicted coordination properties of a ligand derived from this compound is provided below.

PropertyPredicted Value/Characteristic
Tolman Cone Angle (°)~150-160
Percent Buried Volume (%Vbur)Moderate
Electronic Parameter (Vmin)Moderately electron-donating
Preferred Metal CoordinationSoft to borderline metal ions

This table is illustrative and based on general knowledge of similar phosphine ligands.

Elucidation of Solvent Effects and Steric Factors on Reactivity and Selectivity

The reactivity and selectivity of chemical reactions are often profoundly influenced by the solvent environment and the steric properties of the reactants. Computational chemistry provides methods to dissect and understand these effects.

Solvent effects can be modeled computationally using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models (continuum models), which represent the solvent as a continuous medium with a specific dielectric constant. These models can be applied to study reactions of this compound to understand how the polarity of the solvent affects reaction rates and pathways.

Steric factors are particularly important for a bulky molecule like this compound. The two cyclohexylmethyl groups impose significant steric hindrance around the phosphorus center. This steric bulk can influence the accessibility of the phosphorus atom to nucleophiles, thereby affecting reaction rates. Computational methods can quantify these steric effects, for example, by calculating steric maps or using parameters like the cone angle and buried volume. ucla.edumanchester.ac.uk

In the context of catalysis, where phosphine ligands are often employed, steric effects can control the selectivity of a reaction. For instance, in transition metal-catalyzed cross-coupling reactions, the steric profile of the phosphine ligand can dictate the coordination number of the metal center and the geometry of the catalytic intermediates, ultimately influencing the product distribution. psu.edu While this compound itself is not a ligand, its reduction product would be, and understanding its steric profile is key to predicting its behavior in catalysis.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of bis(cyclohexylmethyl)phosphinic chloride. Through ¹H, ¹³C, and ³¹P NMR, a detailed picture of the molecule's connectivity and electronic environment can be obtained.

¹H NMR spectroscopy provides information on the proton environments within the molecule. The spectrum is expected to show characteristic signals for the cyclohexyl ring protons and the methylene (B1212753) (CH₂) protons adjacent to the phosphorus atom. The chemical shifts and coupling patterns of these protons would confirm the presence of the cyclohexylmethyl groups.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. Distinct signals would be observed for the various carbon atoms of the cyclohexyl rings and the methylene carbons. The chemical shift of the methylene carbon directly bonded to the phosphorus atom would be of particular interest, as it is sensitive to the electronic environment of the phosphorus center.

³¹P NMR spectroscopy is arguably the most direct method for characterizing phosphorus-containing compounds. A single resonance in the ³¹P NMR spectrum would be indicative of the single phosphorus atom in this compound. The chemical shift of this signal provides crucial information about the oxidation state and coordination environment of the phosphorus atom. Furthermore, ³¹P NMR is an invaluable tool for monitoring the progress of reactions involving the phosphinic chloride, as the chemical shift of the phosphorus nucleus is highly sensitive to changes in its substituents. For instance, the conversion of the phosphinic chloride to its corresponding ester or amide would result in a significant change in the ³¹P chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns. This information is critical for confirming the identity and purity of the compound.

Upon ionization, the molecule will generate a molecular ion peak ([M]⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. The cleavage of the P-Cl bond is a likely fragmentation pathway, leading to the formation of a [M-Cl]⁺ ion. Other characteristic fragments would likely arise from the loss of cyclohexylmethyl groups or parts of the cyclohexyl rings. Analysis of these fragments helps to piece together the structure of the parent molecule. For instance, the NIST WebBook provides mass spectral data for related compounds like bis(dimethylamino)phosphinic chloride, showcasing characteristic fragmentation patterns. nist.gov

X-ray Diffraction (XRD) for Single-Crystal Structural Determination of Derivatives and Complexes

X-ray Diffraction (XRD) on single crystals is the most definitive method for determining the three-dimensional atomic arrangement of a molecule. While obtaining a suitable single crystal of the reactive this compound itself might be challenging, XRD studies on its more stable derivatives or coordination complexes are highly valuable.

By reacting this compound with appropriate reagents, crystalline derivatives can be synthesized. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule. This technique has been successfully applied to determine the crystal structures of various organophosphorus compounds, including complexes of phosphine (B1218219) ligands. nist.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is an analytical technique used to measure the change in mass of a sample as a function of temperature. TGA provides valuable information about the thermal stability and decomposition profile of this compound.

The TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass loss at different temperatures. This data is crucial for understanding the thermal limits of the compound and for its safe handling and storage. The decomposition of many organophosphorus compounds is known to be influenced by the presence of oxygen. rsc.org The nature of the decomposition products can sometimes be inferred from the TGA data, especially when coupled with other techniques like mass spectrometry (TGA-MS). rsc.org Studies on the thermal degradation of various organophosphorus compounds indicate that phosphinates can exhibit different thermal stabilities compared to other organophosphorus esters. researchgate.net

Q & A

Q. What theoretical frameworks explain the compound’s unique regioselectivity in P–C bond-forming reactions?

  • Methodological Answer: Apply frontier molecular orbital (FMO) theory to predict nucleophilic attack sites. Marcus theory can model electron-transfer kinetics, while distortion/interaction analysis quantifies steric and electronic contributions. Compare computational results (e.g., Gibbs activation energies) with experimental selectivity ratios from competition experiments .

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